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Compound of Interest

Compound Name: Fostemsavir Tris

Cat. No.: B3030095

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental design for clinical trials
of Fostemsavir Tris, a first-in-class HIV-1 attachment inhibitor. The protocols outlined below
are based on the methodologies employed in the pivotal clinical trials that led to its approval for
treatment-experienced adults with multidrug-resistant HIV-1.

Introduction to Fostemsavir Tris

Fostemsavir is a prodrug of temsavir, which exerts its antiviral activity by binding directly to the
HIV-1 envelope glycoprotein 120 (gp120).[1][2] This interaction prevents the virus from
attaching to and entering host CD4+ T-cells, a critical first step in the HIV lifecycle.[1][2] This
novel mechanism of action makes it a valuable agent for individuals with limited treatment
options due to resistance to other antiretroviral drug classes.

Clinical Trial Design Overview

The clinical development of fostemsavir included Phase I, Phase Il, and Phase Ill studies to
evaluate its safety, pharmacokinetics, and efficacy. The pivotal Phase lll trial, known as
BRIGHTE (NCT02362503), was a two-cohort, randomized, and non-randomized study in
heavily treatment-experienced adults with multidrug-resistant HIV-1.[3][4][5][6]

Phase IIb Study: Al438011
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A key Phase b study (Al438011) was a randomized, active-controlled, dose-finding trial that
informed the dose selection for the Phase Il study.[7][8][9][10] This study evaluated the safety
and efficacy of different fostemsavir dosing regimens compared to a ritonavir-boosted
atazanavir-containing regimen in treatment-experienced patients.[8][9][10]

Phase Ill Study: BRIGHTE

The BRIGHTE study consisted of two cohorts:

e Randomized Cohort: For patients with one or two remaining fully active antiretroviral agents.
These participants received either fostemsavir or placebo in addition to their failing regimen
for an 8-day period of functional monotherapy, followed by open-label fostemsavir with an
optimized background therapy (OBT).[3][5]

e Non-randomized Cohort: For patients with no remaining fully active and approved
antiretroviral options. These participants received open-label fostemsavir with an OBT from
day one.[3][5]

The primary endpoint for the randomized cohort was the mean change in plasma HIV-1 RNA
from Day 1 to Day 8.[5][6] Secondary endpoints for both cohorts included the proportion of
participants with virologic suppression (HIV-1 RNA <40 copies/mL) and the change in CD4+ T-
cell count at various time points.[3]

Data Presentation

Table 1: Key Efficacy and Immunologic Outcomes in the
BRIGHTE Study (Randomized Cohort)
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Fostemsavir + OBT

Endpoint
(n=203)

Placebo + OBT (n=69)

Mean Change in HIV-1 RNA
(log10 copies/mL) at Day 8

-0.79

-0.17

Virologic Suppression (HIV-1
RNA <40 copies/mL) at Week 54%
48

N/A

Virologic Suppression (HIV-1
RNA <40 copies/mL) at Week 60%
96

N/A

Mean Change in CD4+ T-cell
Count (cells/mm3) from +139
Baseline to Week 48

N/A

Mean Change in CD4+ T-cell
Count (cells/mm3) from +205
Baseline to Week 96

N/A

Data compiled from the BRIGHTE clinical trial results.[1][3][5][6]

Table 2: Key Efficacy and Immunologic Outcomes in the

Endpoint Fostemsavir + OBT
Virologic Suppression (HIV-1 RNA <40
_ 38%
copies/mL) at Week 48
Virologic Suppression (HIV-1 RNA <40
. 37%
copies/mL) at Week 96
Mean Change in CD4+ T-cell Count (cells/mm3) 63
+
from Baseline to Week 48
Mean Change in CD4+ T-cell Count (cells/mm3) 119
+
from Baseline to Week 96
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Data compiled from the BRIGHTE clinical trial results.[1][5][6][11]

Experimental Protocols
Protocol 1: Quantification of HIV-1 RNA in Plasma

Objective: To quantify the amount of HIV-1 RNA in plasma samples to assess virologic
response to fostemsavir.

Methodology: The COBAS® AmpliPrep/COBAS® TagMan® HIV-1 Test, v2.0 was utilized for
this purpose. This is a fully automated system that performs specimen preparation, reverse
transcription, and real-time PCR amplification and detection.[12][13]

Materials:

e COBAS® AmpliPrep/COBAS® TagMan® HIV-1 Test, v2.0 kit (Roche Molecular Systems)

COBAS® AmpliPrep Instrument

COBAS® TagMan® 48 Analyzer

Plasma collected in EDTA tubes

Appropriate personal protective equipment (PPE)
Procedure:

e Specimen Handling:

o Collect whole blood in EDTA tubes.

o Separate plasma from whole blood by centrifugation at 800-1600 x g for 20 minutes at
room temperature within 6 hours of collection.

o Store plasma frozen at -20°C to -80°C if not tested immediately.
e Automated Specimen Preparation (COBAS® AmpliPrep):

o Load plasma samples, controls, and reagents onto the COBAS® AmpliPrep Instrument.

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://aahivm.org/clinical-research-update-111020/
https://pubmed.ncbi.nlm.nih.gov/32212519/
https://www.jwatch.org/na51118/2020/05/15/fostemsavir-new-option-multidrug-resistant-hiv-1-infection
https://clinicalinfo.hiv.gov/en/guidelines/pediatric-arv/fostemsavir
https://extranet.who.int/prequal/sites/default/files/whopr_files/PQDx_0126-046-00_COBAS_AmpliPrep_v3.pdf
https://www.aphl.org/programs/infectious_disease/Documents/IFU-COBASAmpliPrepCOBASTaqMan_HIV-1_Testversion2.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o The instrument automatically performs the following steps:

Lysis of HIV-1 virions to release viral RNA.

Binding of RNA to magnetic glass patrticles.

Washing of the magnetic glass particles to remove inhibitors.

Elution of the purified RNA.

o Automated Reverse Transcription and Real-time PCR (COBAS® TagMan® 48):
o The purified RNA is automatically transferred to the COBAS® TagMan® 48 Analyzer.

o A master mix containing reverse transcriptase, DNA polymerase, primers, and probes is
added.

o Reverse transcription of the HIV-1 RNA to complementary DNA (cDNA) occurs.

o The cDNA is then amplified by real-time PCR. The assay targets two highly conserved
regions of the HIV-1 genome (gag and LTR) to ensure broad subtype coverage.[13]

o The accumulation of PCR product is detected in real-time by monitoring the fluorescence
of a cleaved dual-labeled probe.

o Data Analysis:

o The instrument's software calculates the HIV-1 RNA concentration in copies/mL by
comparing the sample's amplification signal to that of an internal quantitation standard of a
known copy number that is processed with each sample.[12]

Protocol 2: Enumeration of CD4+ T-Cells

Objective: To determine the absolute count of CD4+ T-cells in whole blood to assess the
immunologic response to fostemsavir.

Methodology: Flow cytometry using a lyse/no-wash technique with multi-color monoclonal
antibody panels. The BD FACSCanto™ flow cytometer with BD FACSCanto™ Clinical
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Software is a commonly used platform for this application.
Materials:

o BD FACSCanto™ or equivalent flow cytometer

o BD Multitest™ CD3/CD8/CD45/CD4 reagent or equivalent

e BD Trucount™ tubes (containing a lyophilized pellet of fluorescent beads for absolute
counting)

» Whole blood collected in EDTA tubes
e BD FACS™ Lysing Solution
o Appropriate controls (e.g., BD Multi-Check™ Control)
e \ortex mixer
» Pipettors and tips
Procedure:
e Specimen Preparation:
o Collect whole blood in an EDTA tube.
o Ensure the sample is at room temperature and well-mixed before staining.

e Staining:

[¢]

Pipette 50 pL of well-mixed whole blood into the bottom of a BD Trucount™ tube.

[¢]

Add 20 pL of the BD Multitest™ CD3/CD8/CD45/CD4 reagent.

[e]

Cap the tube and vortex gently to mix.

o

Incubate for 15 minutes in the dark at room temperature.
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e Lysis:
o Add 450 pL of 1X BD FACS™ Lysing Solution to the tube.
o Cap the tube and vortex gently.
o Incubate for 15 minutes in the dark at room temperature.
e Flow Cytometric Analysis:

o Acquire the sample on the BD FACSCanto™ flow cytometer. The software will identify and
gate on the lymphocyte population based on CD45 expression and side scatter properties.

o Within the lymphocyte gate, the software will further delineate T-cell subsets based on
CD3, CD4, and CD8 expression.

o The software will also enumerate the number of bead events.
o Data Analysis:

o The absolute count of CD4+ T-cells (cellsyfmm3) is calculated by the software using the
following formula: (Number of CD4+ T-cell events / Number of bead events) x (Number of
beads per tube / Sample volume)

Protocol 3: HIV-1 Drug Resistance Testing

Objective: To assess the susceptibility of the patient's HIV-1 virus to temsavir.

Methodology: Phenotypic resistance testing using the PhenoSense Entry® assay (Monogram
Biosciences). This assay measures the ability of a patient's virus to replicate in the presence of
varying concentrations of an antiretroviral drug.

Materials:
e PhenoSense Entry® assay kit (Monogram Biosciences)
e Plasma collected in an EDTA tube (viral load = 500 copies/mL)

e Cell culture reagents
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 Luciferase reporter system
Procedure:
e Specimen Handling:
o Collect whole blood in an EDTA tube.
o Separate plasma within 6 hours of collection and freeze at -20°C to -80°C.
» Viral RNA Extraction and Amplification:
o Viral RNA is extracted from the patient's plasma sample.

o The region of the HIV-1 genome encoding the envelope glycoproteins (gp120 and gp41l) is
amplified by reverse transcription-polymerase chain reaction (RT-PCR).

o Generation of Pseudotyped Viruses:

o The amplified patient-derived envelope gene is inserted into an HIV-1 vector that lacks its
own envelope gene but contains a luciferase reporter gene.

o This vector is used to transfect host cells, resulting in the production of replication-
defective viral particles that have the patient's envelope proteins on their surface.

e Drug Susceptibility Assay:

o The pseudotyped viruses are used to infect target cells in the presence of serial dilutions
of temsauvir.

o After a set incubation period, the amount of viral replication is determined by measuring
the luciferase activity in the infected cells.

e Data Analysis:

o The drug concentration that inhibits viral replication by 50% (IC50) is calculated for the
patient's virus and a reference wild-type virus.
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o The result is reported as a fold change in IC50, which is the ratio of the IC50 of the
patient's virus to the IC50 of the reference virus. A higher fold change indicates reduced
susceptibility to the drug.
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Caption: Mechanism of action of Fostemsauvir.
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Caption: BRIGHTE Phase lll clinical trial workflow.
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Caption: Logical progression of Fostemsavir clinical trial phases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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